Cycloxydim

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

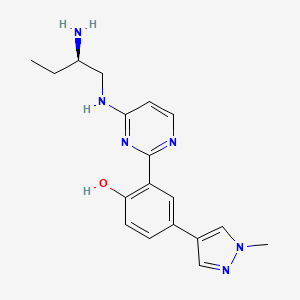

Cycloxidim belongs to the cyclohexanedione group and is an active selective ingredient used in herbicides . It is a post-emergence cyclohexene oxime herbicide that inhibits the acetylcoenzyme A carboxylase (ACCase) in chloroplasts of sensitive weeds .

Molecular Structure Analysis

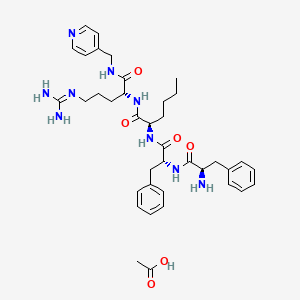

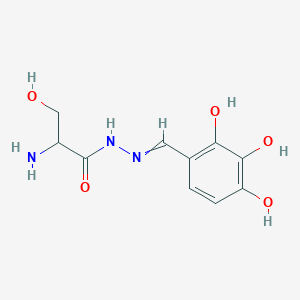

The InChI string for Cycloxidim is InChI=1S/C17H27NO3S/c1-3-6-14 (18-21-4-2)17-15 (19)9-13 (10-16 (17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ .

Chemical Reactions Analysis

Cycloxidim is a beta-diketone that is cyclohexa-1,3-dione which is substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group .

Applications De Recherche Scientifique

Contrôle des mauvaises herbes graminées en forêt {svg_1} {svg_2}

Cycloxydim s'est avéré être un herbicide efficace pour contrôler les mauvaises herbes graminées des forêts telles que Molinia caerulea, Calamagrostis epigejos, Deschampsia flexuosa et Holcus lanatus {svg_3} {svg_4}. Il est un substitut potentiel au propyzamide ou au glyphosate, qui sont couramment utilisés à cette fin {svg_5} {svg_6}. Des applications de 0,45 kg d'i.a. ha −1 de this compound fin avril-début mai ont montré un bon contrôle de ces mauvaises herbes pendant au moins 12 semaines après l'application {svg_7} {svg_8}.

Applications séquentielles pour un contrôle à long terme {svg_9} {svg_10}

Couplé à une application séquentielle de 0,15 kg d'i.a. ha −1 de propaquizafop effectuée 5 semaines plus tard, la molinie bleue (Molinia caerulea) a été contrôlée pendant au moins 21 semaines {svg_11} {svg_12}. Des applications séquentielles de 0,45 kg d'i.a. ha −1 de this compound en octobre, puis de 0,45 kg d'i.a. ha −1 de this compound fin avril, ont été le traitement le plus efficace pour minimiser la concurrence de la molinie bleue, de la petite cannelle ou du brome à crêtes {svg_13} {svg_14}.

Sélectivité et sécurité {svg_15} {svg_16}

This compound et propaquizafop sont tous deux très sélectifs et, contrairement à l'herbicide à large spectre glyphosate, ne nuiront pas aux jeunes arbres, même s'ils sont surpulvérisés en croissance active {svg_17} {svg_18}. Cela fait du this compound une option plus sûre pour une utilisation dans les forêts où de jeunes arbres sont présents {svg_19} {svg_20}.

Efficacité sur une gamme plus large de mauvaises herbes graminées {svg_21} {svg_22}

This compound est efficace sur une gamme plus large de mauvaises herbes graminées qu'on ne le pensait auparavant {svg_23} {svg_24}. Il est susceptible d'être aussi efficace que le glyphosate sur la plupart des graminées et, pour la petite cannelle, la molinie bleue et le brome à crêtes, considérablement plus efficace que le propyzamide {svg_25} {svg_26}.

Maximiser la croissance et la survie des arbres {svg_27} {svg_28}

Une application séquentielle de this compound ou éventuellement de propaquizafop à l'automne, suivie d'une deuxième pulvérisation fin avril du printemps suivant, est susceptible d'être le moyen le plus efficace de maximiser la croissance et la survie des arbres dans les sites de nouvelles plantations ou de reboisement dominés par les graminées dans les forêts britanniques {svg_29} {svg_30}.

Évaluation de la résistance aux herbicides {svg_31}

This compound est également utilisé dans la recherche pour évaluer la gravité de la résistance aux herbicides dans certaines populations végétales {svg_32}.

Mécanisme D'action

- By inhibiting ACCase, cycloxydim disrupts lipid synthesis, leading to cell membrane dysfunction and ultimately weed death .

- Cellular Effects :

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

The existing maximum residue levels for Cycloxidim are being reviewed according to Article 12 of Regulation (EC) No 396/2005 . This review will help to assess the occurrence of Cycloxidim residues in plants, processed commodities, rotational crops, and livestock, which could potentially influence future directions for its use.

Analyse Biochimique

Biochemical Properties

Cycloxydim plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of lipids, leading to the death of susceptible grass weeds. This compound interacts with ACCase by binding to its active site, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction is highly specific, making this compound effective in targeting grass weeds while leaving broad-leaved crops unharmed .

Cellular Effects

This compound affects various cellular processes in plants, particularly in grass weeds. It inhibits cell division and elongation by disrupting the synthesis of fatty acids, which are vital components of cell membranes. This disruption leads to the collapse of cellular structures and ultimately cell death. This compound also affects cell signaling pathways by altering the levels of key signaling molecules involved in growth and development. Additionally, it influences gene expression by downregulating genes involved in fatty acid biosynthesis and upregulating stress response genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ACCase enzyme, specifically targeting the carboxyltransferase domain. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The inhibition of ACCase leads to a depletion of fatty acids, which are essential for the formation of cell membranes and other cellular structures. This disruption in fatty acid synthesis results in the collapse of cellular integrity and the eventual death of the target grass weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on plants can be observed over time. Initially, treated plants exhibit chlorosis and stunted growth due to the inhibition of fatty acid synthesis. Over time, the herbicide’s effects become more pronounced, leading to necrosis and death of the grass weeds. This compound is relatively stable under laboratory conditions, but it can degrade over time when exposed to light and microbial activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of ACCase activity and disruption of metabolic processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound is relatively non-toxic and does not cause significant adverse effects. At higher doses, it can lead to toxicity, including symptoms such as weight loss, liver damage, and reproductive effects. Studies have shown that the threshold for toxic effects in animals is relatively high, indicating that this compound has a wide margin of safety when used as a herbicide .

Metabolic Pathways

This compound is metabolized in plants through several pathways. The primary metabolic pathway involves the oxidation of this compound to form this compound-TSO, which is further oxidized to this compound-TSO2. Another pathway involves the Beckmann rearrangement, leading to the formation of oxazole derivatives such as this compound-T2S and its oxidized forms. These metabolites are eventually conjugated with sugars or amino acids and excreted from the plant cells .

Transport and Distribution

This compound is transported within plant tissues through the phloem and xylem. It is absorbed by the foliage and translocated to the meristematic regions, where it exerts its herbicidal effects. This compound’s distribution within the plant is influenced by its solubility and the presence of transport proteins that facilitate its movement. The herbicide tends to accumulate in the growing points of the plant, leading to localized inhibition of ACCase and subsequent cell death .

Subcellular Localization

Within plant cells, this compound is primarily localized in the chloroplasts, where it inhibits the ACCase enzyme involved in fatty acid synthesis. The herbicide’s localization is facilitated by its chemical properties, which allow it to penetrate the chloroplast membrane and reach the site of action. This compound’s activity is also influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cycloxidim involves the reaction of 2-cyclohexen-1-one with oxalyl chloride, followed by reaction with 2-aminothiophenol and sodium ethoxide.", "Starting Materials": ["2-cyclohexen-1-one", "oxalyl chloride", "2-aminothiophenol", "sodium ethoxide"], "Reaction": ["Step 1: 2-cyclohexen-1-one is reacted with oxalyl chloride in the presence of DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-aminothiophenol in the presence of triethylamine to form the corresponding amide.", "Step 3: The amide is then treated with sodium ethoxide in ethanol to form the final product, Cycloxidim."] } | |

Numéro CAS |

101205-02-1 |

Formule moléculaire |

C17H27NO3S |

Poids moléculaire |

325.5 g/mol |

Nom IUPAC |

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14- |

Clé InChI |

GGWHBJGBERXSLL-JXAWBTAJSA-N |

SMILES isomérique |

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |

SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

SMILES canonique |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)